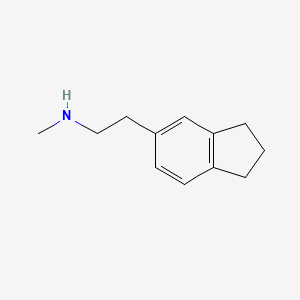
2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine is an organic compound with a complex structure that includes an indane moiety
Méthodes De Préparation
The synthesis of 2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine typically involves multiple steps. One common method includes the reduction of 2,3-dihydro-1H-inden-5-yl ketone followed by amination. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. It may act on certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve complex biochemical interactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine include:
2,3-Dihydro-1H-inden-5-ylmethanamine: Shares a similar indane structure but differs in the functional groups attached.
1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Another related compound with a ketone group instead of an amine.
2-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)ethanamine: Contains a methoxy group, adding to its chemical diversity.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-inden-5-yl)-N-methylethanamine |
InChI |
InChI=1S/C12H17N/c1-13-8-7-10-5-6-11-3-2-4-12(11)9-10/h5-6,9,13H,2-4,7-8H2,1H3 |
Clé InChI |
MIZYALPYFYDFQS-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CC2=C(CCC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


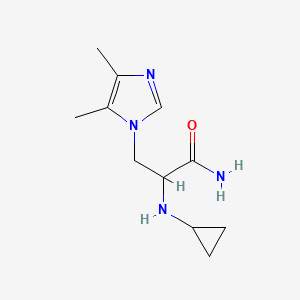
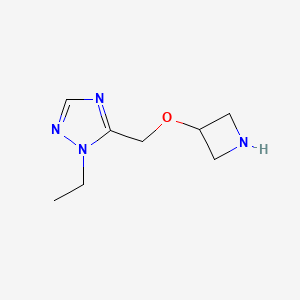
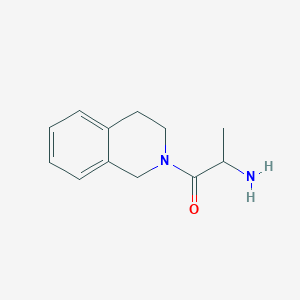
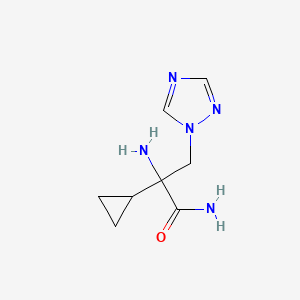
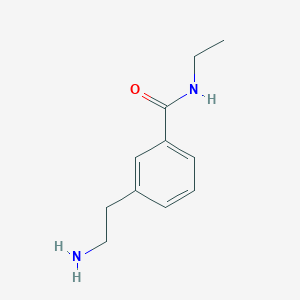
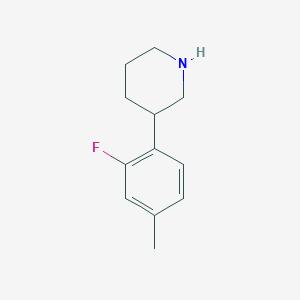
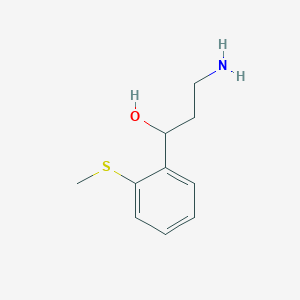
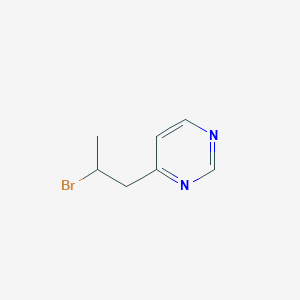
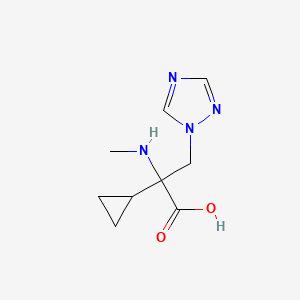
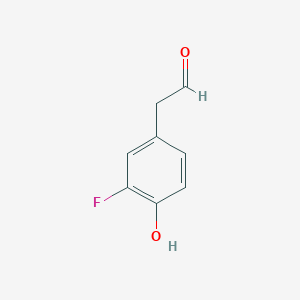
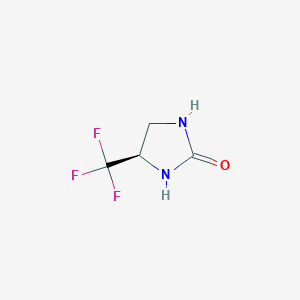
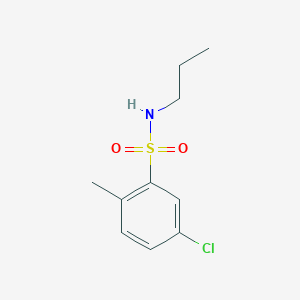
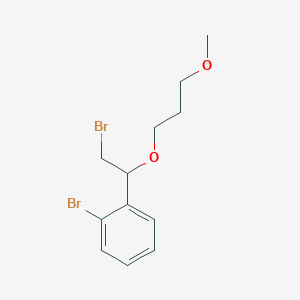
![3-Chloro-6-fluorobenzo[d]isothiazole](/img/structure/B13619838.png)
